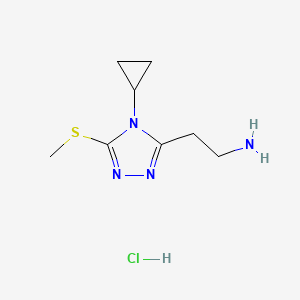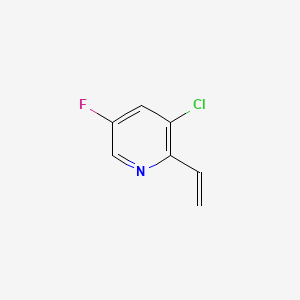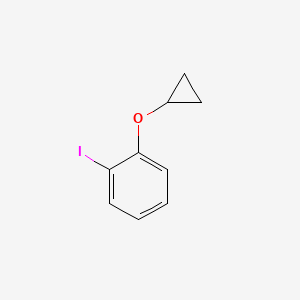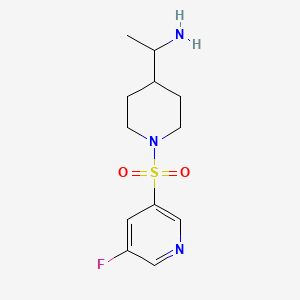
Azetidin-3-yl(pyrrolidin-1-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(pyrrolidin-1-yl)methanone, also known as AZP, is a synthetic compound that has been used in a variety of scientific research applications. It is a cyclic compound that contains an azetidine ring and a pyrrolidine ring. AZP has been studied for its potential use in drug discovery, drug delivery, and drug metabolism studies.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a prominent feature in the design of bioactive molecules, including those involving azetidin-3-yl(pyrrolidin-1-yl)methanone structures. Pyrrolidine derivatives, including azetidines and pyrrolidines, are essential for developing treatments for various diseases due to their ability to explore pharmacophore space efficiently, contribute to stereochemistry, and enhance three-dimensional coverage. These features make pyrrolidine derivatives, including this compound, valuable in drug discovery processes. They serve as versatile scaffolds for generating novel compounds with target selectivity. This review highlights the significance of the pyrrolidine ring and its derivatives in medicinal chemistry, demonstrating their impact on the structure-activity relationship (SAR) of drug candidates and the potential for designing new therapeutic agents with varied biological profiles (Li Petri et al., 2021).
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, have gained attention for their role in the stereoselective synthesis of amines and their derivatives. The use of tert-butanesulfinamide, a well-known chiral auxiliary, provides a pathway to synthesize structurally diverse N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for producing many natural products and therapeutically relevant compounds, demonstrating the application of this compound structures in creating bioactive molecules through asymmetric synthesis. This methodology underlines the importance of chiral sulfinamides in medicinal chemistry, offering a general access to a range of significant N-heterocyclic compounds (Philip et al., 2020).
Matrix Metalloproteinase Inhibitors
Pyrrolidine-based compounds, including this compound derivatives, have been investigated for their potential as matrix metalloproteinase (MMP) inhibitors. These inhibitors are crucial for treating various diseases, such as cancer, due to MMPs' role in physiological and pathological processes. The pyrrolidine scaffold has proven to be an excellent foundation for designing MMP inhibitors, with several derivatives showing low nanomolar activity against specific MMP subclasses. This research demonstrates the utility of pyrrolidine and its derivatives, including this compound, in developing new and effective MMP inhibitors, highlighting the scaffold's versatility in medicinal chemistry (Cheng et al., 2008).
Eigenschaften
IUPAC Name |
azetidin-3-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8(7-5-9-6-7)10-3-1-2-4-10/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRHCQBOULTJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732482 | |
| Record name | (Azetidin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257293-99-4 | |
| Record name | (Azetidin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-methylpiperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580650.png)
![N-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-2-(1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetamide](/img/structure/B580651.png)
